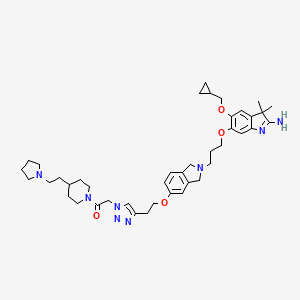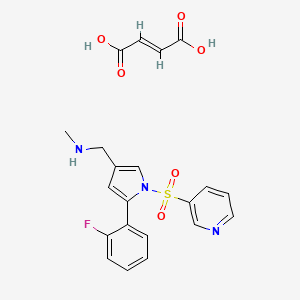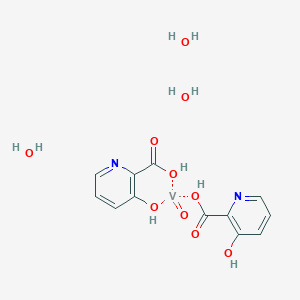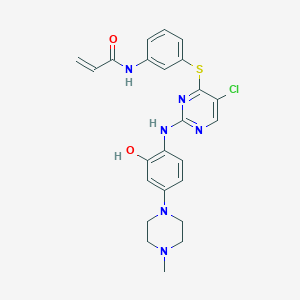
TP-422
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TP-422 is a negative control for TP-238.
Wissenschaftliche Forschungsanwendungen
1. Imaging Applications in Biological Research
Two-photon microscopy (TPM) is an emerging imaging tool capable of detecting biological targets deep within live tissues. The development of various two-photon (TP) probes, including ones for metal ions, facilitates TPM's application in biomedical research. These probes, such as small-molecule TP turn-on probes, organelle-targeted probes, and multicolor emissive probes for dual-color imaging, are critical in studying biological systems (Sarkar et al., 2014).
2. Environmental and Atmospheric Studies
The Third Tibetan Plateau (TP) Atmospheric Scientific Experiment (TIPEX-III) utilized TP technologies to expand observation networks and integrate observation missions. This involved understanding land surface, planetary boundary layer, cloud–precipitation, and troposphere–stratosphere exchange processes. Such applications have enhanced data applications in atmospheric science (Zhao et al., 2017).
3. Development of Near-Infrared Emissive TP Probes
A silicon-rhodamine (SiR) derivative was explored for its TP properties, leading to the development of a "NIR-to-NIR" TP probe (SiRNO) for nitric oxide (NO) detection. This advancement in TP probe technology is particularly significant for tracking NO generation in biological systems, including in situ detection in xenograft tumor mouse models (Mao et al., 2017).
4. Biomedical and Pharmaceutical Applications
Terahertz pulsed imaging (TPI) and terahertz pulsed spectroscopy (TPS) technologies are used in biomedical imaging and pharmaceutical science. They are effective in imaging epithelial cancer and distinguishing between polymorphic forms of pharmaceutical compounds. This technology helps in measuring coating thickness in pharmaceutical tablets and provides a non-invasive technique for disease diagnosis and drug formulation analysis (Wallace et al., 2004).
5. Characterization of Catalytic Materials
Temperature-programmed (TP) methods are increasingly used for characterizing catalytic materials under conditions similar to commercial applications. These methods have been pivotal in understanding the reduction features and dynamic behavior of oxygen-storage/redox components of auto exhaust catalysts, which are primarily based on CeO2 and ceria-zirconia (Boaro et al., 2003).
6. Aerospace and Re-Entry Simulation
In aerospace, TP technologies like thermal protection systems (TPS) are critical. These systems are used to simulate the thermal, aerodynamic, and chemical loads on the surface of space vehicles during re-entry into Earth's atmosphere. The understanding and duplication of complex physico-chemical phenomena related to thermal and chemical nonequilibrium near the surface of re-entry bodies are essential for the development and testing of TPS materials (Cesare et al., 2020).
Eigenschaften
Produktname |
TP-422 |
|---|---|
Molekularformel |
C22H30N6O2 |
Molekulargewicht |
410.52 |
IUPAC-Name |
N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C22H30N6O2/c1-27(2)13-6-16-30-19-9-7-18(8-10-19)20-17-21(26-22(25-20)29-3)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26) |
InChI-Schlüssel |
RVCAAQJOJNPSKE-UHFFFAOYSA-N |
SMILES |
COC1=NC(C2=CC=C(OCCCN(C)C)C=C2)=CC(NCCCN3N=CC=C3)=N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TP422; TP-422; TP 422 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B1193789.png)
